Cas no 2097969-06-5 (2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol)

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a pyrazine moiety at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both pyrimidine and pyrazine rings enhances its potential as a ligand or scaffold for drug discovery, particularly in kinase inhibition or antimicrobial applications. Its moderate solubility and stability under standard conditions facilitate handling in synthetic workflows. The compound's well-defined reactivity profile allows for further functionalization, enabling the development of targeted derivatives for structure-activity relationship studies.
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol structure
2097969-06-5 structure
Product name:2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
CAS No:2097969-06-5
MF:C11H10N4O
MW:214.223301410675
CID:5724132
PubChem ID:137027772

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • F1967-4301
    • AKOS026714910
    • 2-cyclopropyl-4-pyrazin-2-yl-1H-pyrimidin-6-one
    • 2097969-06-5
    • 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
    • 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
    • Inchi: 1S/C11H10N4O/c16-10-5-8(9-6-12-3-4-13-9)14-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,14,15,16)
    • InChI Key: MQVCABIBEPDTNX-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=NC=CN=2)N=C(C2CC2)N1

Computed Properties

  • Exact Mass: 214.08546096g/mol
  • Monoisotopic Mass: 214.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 67.2Ų

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-4301-10g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5 95%+
10g
$2675.0 2023-09-06
TRC
C199866-1g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5
1g
$ 570.00 2022-04-01
Life Chemicals
F1967-4301-5g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-4301-0.25g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-4301-0.5g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-4301-2.5g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-4301-1g
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5 95%+
1g
$580.0 2023-09-06
TRC
C199866-100mg
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5
100mg
$ 95.00 2022-04-01
TRC
C199866-500mg
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol
2097969-06-5
500mg
$ 365.00 2022-04-01

Additional information on 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol

Recent Advances in the Study of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol (CAS: 2097969-06-5): A Promising Scaffold in Medicinal Chemistry

In recent years, the compound 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol (CAS: 2097969-06-5) has emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic compound, featuring a pyrimidine core substituted with a cyclopropyl and pyrazine moiety, has been the focus of numerous studies aimed at exploring its potential therapeutic applications. The unique structural characteristics of this molecule make it an attractive candidate for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Recent research has highlighted the role of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the ability of this compound to modulate kinase activity has been demonstrated in several preclinical studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of derivatives of this compound, showing potent inhibitory activity against specific kinases involved in tumor proliferation. The study underscored the importance of the cyclopropyl and pyrazine substituents in enhancing binding affinity and selectivity.

Beyond its applications in oncology, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol has also shown promise in the field of infectious diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its antimicrobial properties, revealing significant activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings suggest that derivatives of this scaffold could serve as a foundation for developing new antimicrobial agents to address the growing threat of antibiotic resistance.

The synthetic pathways for 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol have also been a subject of recent investigation. A 2023 paper in Organic Process Research & Development detailed an optimized synthetic route that improves yield and scalability, addressing previous challenges in large-scale production. This advancement is particularly relevant for pharmaceutical companies looking to incorporate this scaffold into their drug development pipelines. The study also highlighted the importance of green chemistry principles in the synthesis process, minimizing environmental impact while maintaining high efficiency.

In conclusion, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol (CAS: 2097969-06-5) represents a highly versatile and pharmacologically relevant scaffold in modern medicinal chemistry. Its applications span from oncology to infectious diseases, and recent advancements in synthesis methodologies have further bolstered its potential for drug development. Future research should focus on expanding the therapeutic scope of this compound, exploring its mechanisms of action in greater detail, and optimizing its pharmacokinetic properties for clinical translation. The continued investigation of this scaffold is likely to yield significant contributions to the field of drug discovery in the coming years.

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